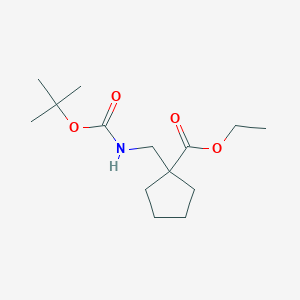
Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound features a cyclopentane ring with an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amine group. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate typically begins with cyclopentanecarboxylic acid and ethyl chloroformate.
Reaction Steps: The cyclopentanecarboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with ethyl alcohol in the presence of a base such as triethylamine to form the ethyl ester.
Boc Protection: The amine group is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc-protected amine group can be substituted with various nucleophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions are typically achieved using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Cyclopentanecarboxylic acid alcohols.
Substitution: Various amine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The Boc-protected amine group is particularly useful in protecting amines during synthesis, which can then be deprotected under acidic conditions to yield the active compound.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It can bind to receptors, modulating their activity and influencing biological processes.
類似化合物との比較
Ethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Ethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
Ethyl 1-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate
These compounds share the Boc-protected amine group but differ in the ring size and structure, leading to variations in their chemical properties and applications.
特性
IUPAC Name |
ethyl 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-18-11(16)14(8-6-7-9-14)10-15-12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSJCOIPLACKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2573828.png)
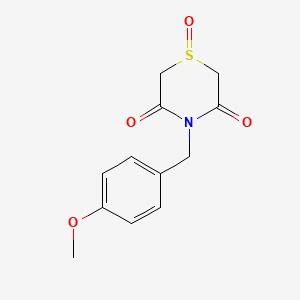
![2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)
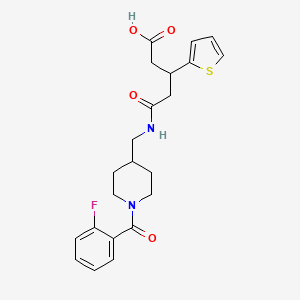
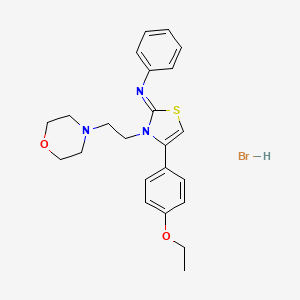

![N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2573839.png)

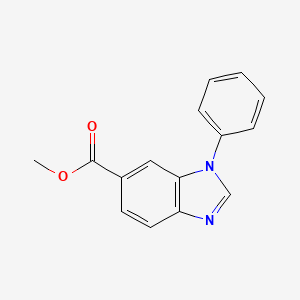
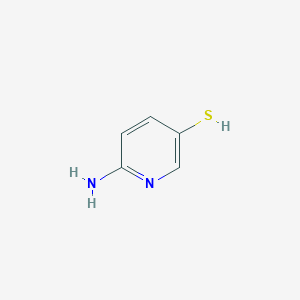
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)
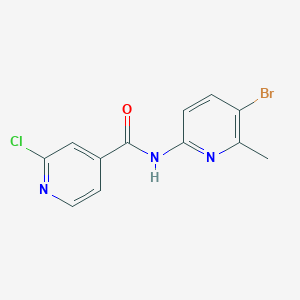
![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)
